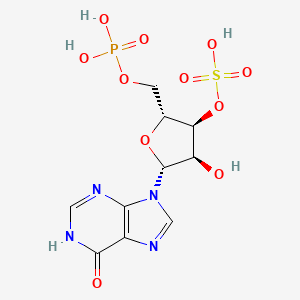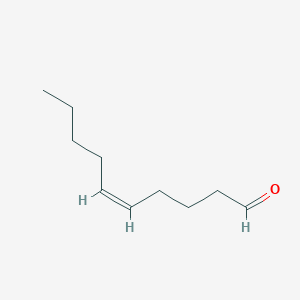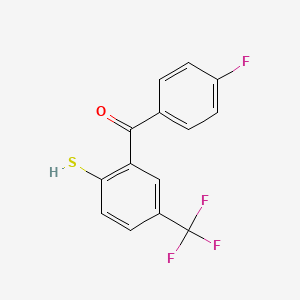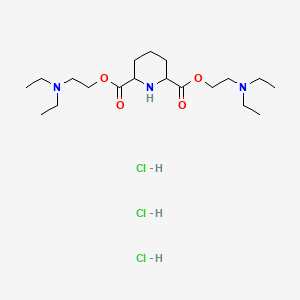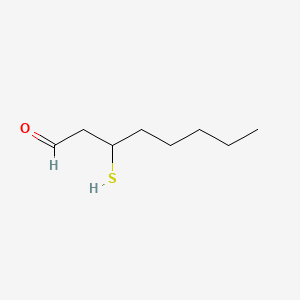
6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one is an organic compound with a complex structure characterized by multiple alkyl substituents on a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a cyclohexenone derivative with ethyl and isopropyl groups under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of alkyl halides to introduce the ethyl and isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.
Substitution: The alkyl groups on the cyclohexene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Ethyl-3,5-dimethylcyclohexen-1-one
- 6-Methyl-3,5-bis(isopropyl)cyclohexen-1-one
- 6-Ethyl-3,5-bis(tert-butyl)cyclohexen-1-one
Uniqueness
6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one is unique due to the specific arrangement of its alkyl substituents, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling point, and reactivity patterns, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
97659-29-5 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
6-ethyl-6-methyl-3,5-di(propan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O/c1-7-15(6)13(11(4)5)8-12(10(2)3)9-14(15)16/h9-11,13H,7-8H2,1-6H3 |
Clave InChI |
HLWXMLWOEOHSJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(CC(=CC1=O)C(C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







